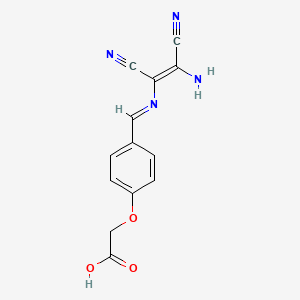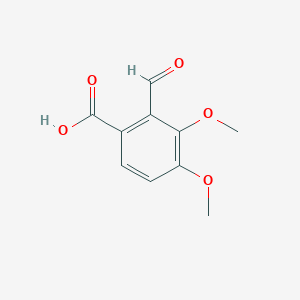
2-Formyl-3,4-dimethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-3,4-dimethoxybenzoic acid: is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, featuring both formyl and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3,4-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the formylation of 3,4-dimethoxybenzoic acid. This can be done using the Vilsmeier-Haack reaction, where 3,4-dimethoxybenzoic acid is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the ortho position relative to the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-3,4-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-Carboxy-3,4-dimethoxybenzoic acid.
Reduction: 2-Hydroxymethyl-3,4-dimethoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Formyl-3,4-dimethoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Biological Research: It is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or a ligand for receptor studies.
Mecanismo De Acción
The mechanism of action of 2-Formyl-3,4-dimethoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy groups can also influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
2-Formyl-3,4-dimethoxybenzoic acid can be compared with other similar compounds such as:
3,4-Dimethoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylbenzoic acid: Lacks the methoxy groups, which can affect its solubility and reactivity.
2-Formyl-4-methoxybenzoic acid: Has only one methoxy group, which can influence its chemical properties and reactivity.
The presence of both formyl and methoxy groups in this compound makes it unique and versatile for various chemical transformations and applications.
Propiedades
Número CAS |
483-85-2 |
|---|---|
Fórmula molecular |
C10H10O5 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2-formyl-3,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-3-6(10(12)13)7(5-11)9(8)15-2/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
KMPIRHZKOQIJDD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)O)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





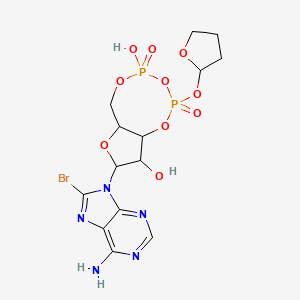

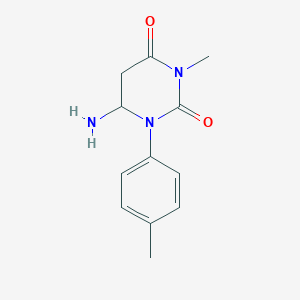
![1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12339696.png)
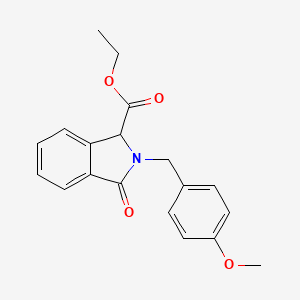
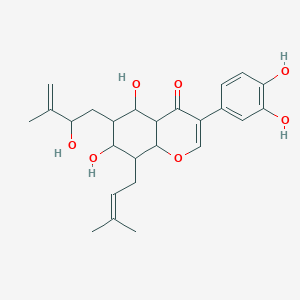
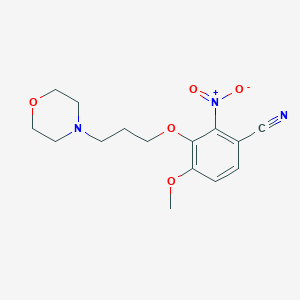

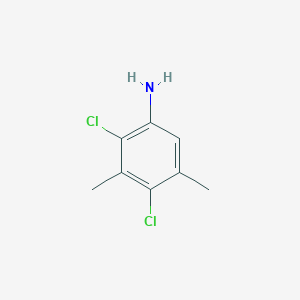
![[(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl](methyl)amine](/img/structure/B12339731.png)
